molecular formula C21H37ClO3 B13825333 (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B13825333
M. Wt: 378.0 g/mol
InChI Key: XXIZTUQKOFRDML-HRFNPRCSSA-N
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Description

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: is a deuterated derivative of a fatty acid ester. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms can influence the strength and stability of these interactions, potentially altering the compound’s biological activity. The compound may also participate in enzymatic reactions, where the presence of deuterium can affect reaction rates and pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H37ClO3

Molecular Weight

378.0 g/mol

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i18D2,19D2,20D

InChI Key

XXIZTUQKOFRDML-HRFNPRCSSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CCl

Origin of Product

United States

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